N-Heptyl-N,N-dimethylheptan-1-aminium chloride
Description
N-Heptyl-N,N-dimethylheptan-1-aminium chloride is a quaternary ammonium compound characterized by a heptyl chain (C7) attached to a dimethylammonium group, with a chloride counterion. Structurally, it belongs to the family of cationic surfactants, where the hydrophobic alkyl chain and hydrophilic ammonium group determine its physicochemical properties, such as solubility, micelle formation, and antimicrobial activity.
Properties
CAS No. |
106128-47-6 |
|---|---|
Molecular Formula |
C16H36ClN |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
diheptyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C16H36N.ClH/c1-5-7-9-11-13-15-17(3,4)16-14-12-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LQYFFTWQJSWLKM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](C)(C)CCCCCCC.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Functional and Application Comparisons
- Antimicrobial Activity: N-Heptyl derivative: Likely exhibits moderate antimicrobial activity, as alkyl chain length correlates with membrane disruption efficiency. Dodecyldimethylammonium chloride: Widely used as a disinfectant due to strong hydrophobic interactions with microbial membranes . 3-Chloro-N,N-dimethylpropan-1-aminium chloride: Limited antimicrobial utility; primarily studied for crystallographic properties .
Thermal Stability :
Synthetic Pathways :
- Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines. For example, 3-chloro-N,N-dimethylpropan-1-aminium chloride is prepared by reacting 3-chloropropyldimethylamine with HCl .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-heptyl-N,N-dimethylheptan-1-aminium chloride, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The compound can be synthesized via quaternization of N,N-dimethylheptan-1-amine with 1-chloroheptane. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to enhance alkylation efficiency. Monitor progress using thin-layer chromatography (TLC) or NMR to detect unreacted amines. Purification via recrystallization in acetone or diethyl ether is recommended to remove excess alkylating agents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use and NMR to confirm the quaternary ammonium structure and alkyl chain integrity. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) ensures >95% purity. Hygroscopicity requires storage in desiccators to prevent water absorption .
Q. What solvents are compatible with this compound for experimental applications?
- Methodology : The compound is typically soluble in polar solvents (water, methanol, ethanol) but may form micelles at higher concentrations due to its amphiphilic structure. For spectrophotometric assays, dissolve in deionized water and filter (0.22 µm) to avoid light-scattering artifacts. Avoid halogenated solvents (e.g., chloroform) due to potential ion-exchange interactions .
Advanced Research Questions
Q. How does the alkyl chain length of quaternary ammonium salts like this compound influence their interaction with lipid bilayers in membrane permeability studies?
- Methodology : Conduct fluorescence anisotropy or calcein leakage assays using liposomes. Compare permeability coefficients with analogs (e.g., C12 vs. C7 chains). The heptyl chain balances hydrophobicity and steric effects, potentially enhancing membrane disruption at specific critical micelle concentrations (CMCs). Molecular dynamics simulations can model alkyl chain insertion into lipid bilayers .
Q. What analytical strategies resolve contradictions in cytotoxicity data for this compound across different cell lines?
- Methodology : Standardize assay conditions (e.g., serum-free media to avoid surfactant interactions). Perform dose-response curves (0.1–100 µM) with controls for solvent cytotoxicity (e.g., DMSO <0.1%). Use flow cytometry to differentiate apoptosis vs. necrosis. Conflicting data may arise from cell-specific lipid composition or efflux pump activity (e.g., P-glycoprotein), which can be probed with inhibitors like verapamil .
Q. How can researchers design experiments to study the compound’s role as a phase-transfer catalyst in biphasic reactions?
- Methodology : Test catalytic efficiency in nucleophilic substitutions (e.g., SN2 reactions between aqueous NaCN and organic alkyl halides). Vary catalyst concentration (0.1–5 mol%) and measure reaction rates via GC or NMR. Compare interfacial tension changes using pendant drop tensiometry. The heptyl chain may enhance interfacial activity compared to shorter-chain analogs .
Q. What computational methods predict the compound’s behavior in ionic liquid applications?
- Methodology : Use density functional theory (DFT) to calculate charge distribution and molecular volume. Molecular dynamics simulations can model ionic interactions in mixtures with bis(trifluoromethylsulfonyl)imide (NTf2⁻) anions. Validate predictions with experimental conductivity measurements and differential scanning calorimetry (DSC) for phase transitions .
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